3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide
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Overview
Description
3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide is an organic compound with the chemical formula C₁₃H₁₈N₂O₂. It is a hydrazide derivative characterized by the presence of a but-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a propanehydrazide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide typically involves the following steps:
Preparation of the Intermediate: The initial step involves the preparation of 4-[(but-2-en-1-yl)oxy]benzaldehyde. This can be achieved by reacting 4-hydroxybenzaldehyde with but-2-en-1-ol in the presence of an acid catalyst.
Formation of the Hydrazide: The intermediate 4-[(but-2-en-1-yl)oxy]benzaldehyde is then reacted with hydrazine hydrate under reflux conditions to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{4-[(But-2-yn-1-yloxy)phenyl]propanehydrazide: Similar structure but with a triple bond instead of a double bond.
3-{4-[(But-2-en-1-yloxy)phenyl]propanehydrazide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its but-2-en-1-yloxy group provides unique steric and electronic properties that differentiate it from other similar compounds .
Properties
CAS No. |
61493-79-6 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(4-but-2-enoxyphenyl)propanehydrazide |
InChI |
InChI=1S/C13H18N2O2/c1-2-3-10-17-12-7-4-11(5-8-12)6-9-13(16)15-14/h2-5,7-8H,6,9-10,14H2,1H3,(H,15,16) |
InChI Key |
GOTYUXHYNWCFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)CCC(=O)NN |
Origin of Product |
United States |
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